5-Bromo-3-fluoro-2-isobutoxyaniline

Description

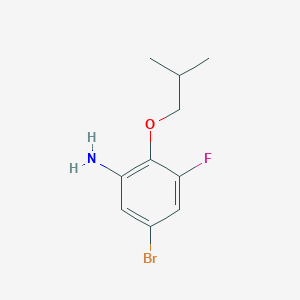

5-Bromo-3-fluoro-2-isobutoxyaniline is a halogenated aniline derivative featuring a benzene ring substituted with bromo (Br), fluoro (F), and isobutoxy (OCH2CH(CH3)2) groups, along with an amino (-NH2) functional group.

Properties

IUPAC Name |

5-bromo-3-fluoro-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFNO/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4,6H,5,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWICBRGUZJLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-isobutoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method includes:

Nitration: The nitration of 5-bromo-3-fluoro-2-isobutoxytoluene to introduce a nitro group.

Reduction: The reduction of the nitro group to an amine using reducing agents such as iron powder and hydrochloric acid.

Amination: The final step involves the conversion of the intermediate to this compound through amination reactions.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. Techniques such as tubular diazotization and catalytic hydrogenation are employed to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-3-fluoro-2-isobutoxyaniline can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form quinone derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Quinone Derivatives: Formed through oxidation reactions.

Substituted Anilines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new catalysts and ligands.

Biology and Medicine

- Potential applications in drug discovery and development due to its unique structural features.

- Investigated for its antimicrobial and anticancer properties .

Industry

- Utilized in the production of advanced materials, including polymers and resins.

- Applied in the formulation of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-isobutoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Key Properties

| Property | 5-Bromo-3-fluoro-2-isobutoxyaniline | 5-Bromo-4-fluoro-2-methylaniline |

|---|---|---|

| Molecular Weight (g/mol) | ~264.1 (estimated) | ~234.0 |

| logP (Estimated) | ~3.5 | ~2.8 |

| Hydrogen Bond Donors | 1 (NH2) | 1 (NH2) |

| Hydrogen Bond Acceptors | 3 (O, F, NH2) | 2 (F, NH2) |

Biological Activity

5-Bromo-3-fluoro-2-isobutoxyaniline is an aromatic amine compound characterized by the presence of bromine, fluorine, and isobutoxy substituents. This unique structure confers various biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound's IUPAC name is 5-bromo-3-fluoro-2-(2-methylpropoxy)aniline, with the following chemical formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 260.12 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to the active site, thus preventing substrate interaction.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown activity against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These studies suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In cell line studies, it has demonstrated cytotoxicity against various cancer types, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

The mechanism behind this activity may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against common pathogens.

- Method : Disk diffusion method was used to assess inhibition zones.

- Results : The compound showed a significant zone of inhibition against Staphylococcus aureus (15 mm) and Escherichia coli (12 mm).

-

Cytotoxicity Assessment :

- Objective : To determine the anticancer potential in vitro.

- Method : MTT assay was performed on MCF-7 and A549 cell lines.

- Results : IC50 values were found to be 20 µM for MCF-7 and 25 µM for A549, indicating potent cytotoxic effects.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 5-Bromo-3-fluoroaniline | Moderate | Low |

| 3-Fluoro-4-isobutoxyaniline | Low | Moderate |

| 5-Bromo-3-methoxyaniline | High | High |

This comparison highlights that while some similar compounds exhibit notable activities, this compound presents a balanced profile with both antimicrobial and anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.